N-(1-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
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Overview
Description
N-(1-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound with a unique structure that includes phenylethyl, phenylsulfonyl, and propan-2-ylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these steps include organoboron compounds, palladium catalysts, and other transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, platinum), organoboron compounds, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-(1-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glycinamide derivatives and compounds with phenylethyl, phenylsulfonyl, or propan-2-ylphenyl groups. Examples include:
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (cyclopropylfentanyl)
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide (furanylfentanyl)
Uniqueness
N-(1-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-19(2)21-14-16-23(17-15-21)27(31(29,30)24-12-8-5-9-13-24)18-25(28)26-20(3)22-10-6-4-7-11-22/h4-17,19-20H,18H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZFUGMTNTUBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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